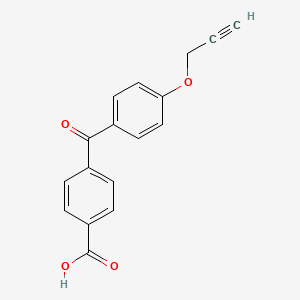

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is a compound used primarily in chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . It is known for its versatility in chemical biology experiments, particularly in the development of photoaffinity probes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different functional groups.

Reduction: The benzophenone moiety can be reduced to a secondary alcohol.

Substitution: The alkyne and benzophenone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is widely used in scientific research, particularly in the following fields:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the development of photoaffinity probes for studying protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the attachment of various probes and labels .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone

- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications in chemical biology, particularly in the development of photoaffinity probes and other functionalized molecules .

Actividad Biológica

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a compound of significant interest in biochemical and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound features a trifunctional structure that includes:

- A benzophenone moiety , which allows for photoactivation.

- An alkyne tag , facilitating click chemistry reactions.

- A carboxylic acid group , which serves as a synthetic handle.

This combination enables versatile applications in chemical biology and material science.

This compound acts primarily through its alkyne group, which can participate in click chemistry, allowing for covalent modification of biological targets upon UV light exposure. The benzophenone moiety can undergo photochemical reactions, leading to covalent modifications that influence various cellular pathways.

Key Mechanisms:

- Covalent Bond Formation : The alkyne group forms covalent bonds with nucleophilic residues in proteins, modulating their activity.

- Photoactivation : Upon UV light exposure, the compound can induce significant changes in protein interactions and functions.

Biological Activity

The biological activities of this compound span several domains:

1. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, enhancing or inhibiting their activity. For instance, it has been shown to influence the ubiquitin-proteasome system and autophagy pathways, critical for protein degradation and cellular homeostasis .

2. Cellular Effects

The compound affects cell signaling pathways, gene expression, and metabolism. It has been utilized to label and track proteins within cells, providing insights into their functional roles. Studies have demonstrated its ability to enhance proteasome activity in human foreskin fibroblasts without cytotoxic effects .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its utility in developing new antimicrobial agents .

Case Studies

Several studies have highlighted the compound's utility in biological research:

- Protein Interaction Studies : A study demonstrated the use of this compound as a chemical probe to study protein interactions via photoaffinity labeling techniques. The results indicated significant modifications in target proteins upon UV activation.

- Cellular Pathway Modulation : In vitro assays showed that the compound could activate key protein degradation pathways, suggesting its potential as a therapeutic agent for conditions related to protein misfolding or aggregation .

- Antimicrobial Testing : Research involving derivatives of benzoic acid indicated that modifications similar to those found in this compound could enhance antimicrobial efficacy against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-Propynyl)benzoic acid | Lacks benzophenone | Limited enzyme interaction |

| 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid | Contains bromine | Enhanced enzyme inhibition |

| This compound | Trifunctional | Broad spectrum of biological activities |

Propiedades

IUPAC Name |

4-(4-prop-2-ynoxybenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDMKFAPEKSQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.